4-{[(5Z)-3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoic acid
Description
The compound 4-{[(5Z)-3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoic acid belongs to the thiazolidinone class, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure comprises a benzoic acid moiety linked via a methylidene group to a thiazolidinone core substituted with a 4-acetamidophenyl group. This compound is hypothesized to exhibit biological activity due to the presence of the sulfanylidene group (C=S) and the electron-withdrawing acetamido substituent, which may enhance binding to therapeutic targets such as enzymes or receptors .
Properties
IUPAC Name |
4-[(Z)-[3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O4S2/c1-11(22)20-14-6-8-15(9-7-14)21-17(23)16(27-19(21)26)10-12-2-4-13(5-3-12)18(24)25/h2-10H,1H3,(H,20,22)(H,24,25)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXHDDJWEPNCLI-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy and Reaction Design
The target molecule integrates a thiazolidin-4-one core with a 2-sulfanylidene moiety, a 4-acetamidophenyl substituent at position 3, and a 4-carboxybenzylidene group at position 5. The synthesis hinges on a three-component cyclocondensation involving:
- 4-Acetamidophenylamine or its derivatives as the nitrogen source.
- 4-Formylbenzoic acid to introduce the benzoic acid moiety.
- Mercaptoacetic acid or thiourea analogs to furnish the sulfanylidene group.
Key intermediates include thiosemicarbazides and Schiff bases, with cyclization driven by acid catalysis or magnetic nanoparticle-assisted conditions.
Stepwise Synthesis and Mechanistic Insights
Preparation of 4-(4-Acetamidophenyl)thiosemicarbazide
The synthesis begins with the formation of 4-(4-acetamidophenyl)thiosemicarbazide (4) , as reported by. This involves reacting 4-aminoacetanilide with thiosemicarbazide in ethanol under reflux:
$$
\text{4-Aminoacetanilide} + \text{Thiosemicarbazide} \xrightarrow{\text{Ethanol, Δ}} \text{4-(4-Acetamidophenyl)thiosemicarbazide}
$$
The product is isolated via recrystallization (yield: 72–85%) and characterized by FT-IR (N–H stretch at 3250 cm⁻¹) and $$^1$$H NMR (δ 9.21 ppm, NH).
Formation of the Thiosemicarbazone Intermediate
Next, 4-formylbenzoic acid reacts with the thiosemicarbazide to form a Schiff base. This step is critical for introducing the benzoic acid group:
$$
\text{4-(4-Acetamidophenyl)thiosemicarbazide} + \text{4-Formylbenzoic acid} \xrightarrow{\text{MeOH, HCl}} \text{Thiosemicarbazone intermediate}
$$
The reaction proceeds at 60°C for 6 hours, with the imine linkage confirmed by a C=N stretch at 1615 cm⁻¹ in FT-IR.
Cyclization to the Thiazolidin-4-one Core
Cyclization employs mercaptoacetic acid under solvent-free conditions with Fe$$3$$O$$4$$@SiO$$2$$@urea–benzoic acid as a catalyst:
$$
\text{Thiosemicarbazone} + \text{Mercaptoacetic acid} \xrightarrow{\text{Fe}3\text{O}4\text{@SiO}2\text{@urea–BA, 80°C}} \text{Thiazolidin-4-one}
$$
The catalyst facilitates C–S bond formation and intramolecular cyclization, achieving yields of 68–75%. Key advantages include magnetic recovery (94% efficiency after four cycles) and reduced reaction time (2.5 hours).
Table 1: Optimization of Cyclization Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Catalyst loading | 5–15 mg | 10 mg | 75 |
| Temperature | 60–90°C | 80°C | 73 |
| Solvent | EtOH, DMF, solvent-free | Solvent-free | 75 |
Stereochemical Control and Z-Configuration
The (5Z)-configuration arises from Knoevenagel condensation between the thiazolidinone and 4-formylbenzoic acid. Using acetic acid with sodium acetate as a base promotes thermodynamically controlled Z-selectivity:
$$
\text{Thiazolidin-4-one} + \text{4-Formylbenzoic acid} \xrightarrow{\text{AcOH, NaOAc}} \text{(5Z)-Isomer}
$$
$$^1$$H NMR analysis of the vinyl proton (δ 7.85 ppm, singlet) and NOESY correlations confirm the Z-geometry.
Purification and Characterization
The crude product is purified via column chromatography (SiO$$2$$, CHCl$$3$$:MeOH 9:1) and recrystallized from ethanol. Characterization data include:
Chemical Reactions Analysis
Types of Reactions
4-{[(5Z)-3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the benzoic acid ring.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Thiazolidinones have been reported to exhibit anticancer properties. Research indicates that derivatives similar to this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that thiazolidinone derivatives can target specific pathways involved in cancer cell survival and growth .
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- Some studies suggest that thiazolidinone derivatives can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases. The ability to inhibit pro-inflammatory cytokines may provide therapeutic benefits in conditions like arthritis and other inflammatory disorders .
Pharmacological Insights
- Mechanism of Action :
- Bioavailability and Metabolism :
Material Science Applications
-
Polymer Chemistry :
- The unique properties of this compound allow it to be used as a building block in polymer synthesis. Its ability to form stable bonds can lead to the development of new materials with enhanced mechanical properties and thermal stability.
- Nanotechnology :
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Mechanism of Action
The mechanism of action of 4-{[(5Z)-3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. The thiazolidinone ring and benzoic acid moiety play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Comparisons :
- Fluorobenzylidene Analogs (): Use of 3-fluorobenzaldehyde in the first step introduces electron-withdrawing fluorine, altering reactivity and product stability compared to the acetamido group .
- Indolylmethylene Derivatives (): Substitution with indole rings requires harsher conditions (e.g., DMF and acetic acid reflux) due to steric hindrance, contrasting with the smoother synthesis of the target compound .
Structural and Functional Group Analysis
Substituent Effects
Spectroscopic Data :
Antimicrobial and Anticancer Activity
- Target Compound: Predicted activity due to the acetamido group’s ability to disrupt bacterial cell walls or enzyme active sites. No direct data available, but structurally similar compounds in (e.g., Z)-3-(3-hydroxyphenyl)-5-(indolylmethylene) derivatives) show MIC values of 8–16 µg/mL against S. aureus .
- Fluorinated Analogs (): Exhibit IC₅₀ values of 12–25 µM in breast cancer (MCF-7) cells, attributed to fluorine’s electronegativity enhancing DNA intercalation .
- Nitro-Substituted Derivatives (): Higher cytotoxicity (IC₅₀ ~10 µM) but lower selectivity due to the nitro group’s redox activity .
Carbonic Anhydrase Inhibition
Compounds with benzenesulfonamide groups () show Ki values < 100 nM for carbonic anhydrase IX, a cancer target. The target compound’s benzoic acid group may mimic sulfonamide binding, though its potency is likely lower due to weaker zinc coordination .
Computational and Crystallographic Insights
- Molecular Docking : Analogs in were docked into E. coli DNA gyrase, revealing that the indolylmethylene group occupies hydrophobic pockets. The target compound’s acetamido group may form hydrogen bonds with catalytic residues, improving selectivity .
- Crystallography: Software like SHELXL () and WinGX () are critical for determining thiazolidinone crystal structures, which inform structure-activity relationships .
Biological Activity
The compound 4-{[(5Z)-3-(4-acetamidophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}benzoic acid is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Structure and Properties
The structure of the compound features a thiazolidinone ring, a benzoic acid moiety, and an acetamidophenyl group. The presence of sulfur in the thiazolidine ring contributes to its unique reactivity and biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, which can disrupt normal biochemical pathways. For instance, it has been noted for its potential to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals .
- Anticancer Activity : Research indicates that derivatives of thiazolidinones can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
Biological Activity Studies
A variety of studies have been conducted to evaluate the biological activity of this compound:
-
In Vitro Studies :
- The compound has been tested against various cancer cell lines, showing significant cytotoxic effects. For example, studies reported IC50 values indicating effective inhibition of cell proliferation in breast and colon cancer cell lines .
- Its anti-inflammatory properties were assessed by measuring the inhibition of COX enzymes, demonstrating a dose-dependent response .
- Molecular Docking Studies :
Case Studies
Several case studies highlight the efficacy of similar thiazolidinone derivatives:
- In a study involving a series of thiazolidinone compounds, researchers found that modifications at specific positions on the thiazolidine ring significantly enhanced anticancer activity against multiple cancer cell lines. This suggests that structural variations can lead to improved biological outcomes .
- Another case study focused on the anti-inflammatory effects of thiazolidinones in animal models showed reduced swelling and pain responses when treated with these compounds, supporting their potential as therapeutic agents for inflammatory conditions .
Data Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
| Biological Activity | Test System | Result |
|---|---|---|
| Cytotoxicity | Cancer Cell Lines | IC50 values suggest significant inhibition |
| COX Inhibition | In Vitro Assays | Dose-dependent inhibition observed |
| Antioxidant Activity | Free Radical Scavenging Assays | Effective scavenging capacity |
| Anti-inflammatory | Animal Models | Reduced swelling and pain |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
